molecular formula C7H9F3O2S B2553050 Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate CAS No. 179947-01-4

Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate

Cat. No.: B2553050
CAS No.: 179947-01-4
M. Wt: 214.2
InChI Key: LWQGEVKQLPAPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for developing new drugs, especially those targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties due to the presence of fluorine atoms.

Safety and Hazards

“Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

The synthesis of Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate involves several steps. One common method includes the reaction of 3,4,4-trifluoro-3-butenyl bromide with sodium sulfide to form the corresponding sulfide intermediate. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluorobutenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate involves its interaction with various molecular targets. The trifluorobutenyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a trifluorobutenyl group and a sulfanyl acetate moiety, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2S/c1-12-6(11)4-13-3-2-5(8)7(9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQGEVKQLPAPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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